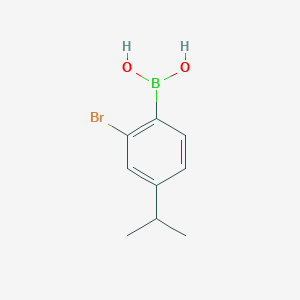

2-ブロモ-4-イソプロピルフェニルボロン酸

説明

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of research. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis

Boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .科学的研究の応用

センシングアプリケーション

2-ブロモ-4-イソプロピルフェニルボロン酸を含むボロン酸は、研究のさまざまな分野でますます利用されています。 重要な分野の1つは、さまざまなセンシングアプリケーションにおける有用性です . ボロン酸とジオール、フッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、センシングアプリケーションにおける有用性が生まれます . センシングアプリケーションは、均一アッセイまたは不均一検出になる可能性があります .

生物学的ラベリング

ボロン酸とジオールとの相互作用により、生物学的ラベリングから . ボロン酸は、アルコール、ジオール、アミノアルコールなどを配位する傾向があるため使用されてきました .

タンパク質操作と修飾

ボロン酸は、タンパク質との相互作用、その操作、細胞ラベリングにおいて成長を示してきました . ボロン酸は、アルコール、ジオール、アミノアルコールなどを配位する傾向があるため使用されてきました .

分離技術

ボロン酸は、分離技術で使用されてきました . ボロン酸は、アルコール、ジオール、アミノアルコールなどを配位する傾向があるため使用されてきました .

治療薬の開発

ボロン酸は、治療薬の開発に使用されてきました . ボリン酸 [R 2 B (OH)] およびそのキレート誘導体は、クロスカップリング反応、触媒、医薬品化学、ポリマーまたはオプトエレクトロニクス材料で使用される有機ホウ素化合物のサブクラスです .

クロスカップリング反応

ボリン酸 [R 2 B (OH)] およびそのキレート誘導体は、クロスカップリング反応で使用される有機ホウ素化合物のサブクラスです . ボロン酸は、アルコール、ジオール、アミノアルコールなどを配位する傾向があるため使用されてきました .

触媒

ボリン酸 [R 2 B (OH)] およびそのキレート誘導体は、触媒で使用される有機ホウ素化合物のサブクラスです . ボロン酸は、アルコール、ジオール、アミノアルコールなどを配位する傾向があるため使用されてきました .

ポリマーまたはオプトエレクトロニクス材料

ボリン酸 [R 2 B (OH)] およびそのキレート誘導体は、ポリマーまたはオプトエレクトロニクス材料で使用される有機ホウ素化合物のサブクラスです . ボロン酸は、アルコール、ジオール、アミノアルコールなどを配位する傾向があるため使用されてきました .

作用機序

Target of Action

The primary target of 2-Bromo-4-isopropylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The 2-Bromo-4-isopropylphenylboronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

The 2-Bromo-4-isopropylphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 2-Bromo-4-isopropylphenylboronic acid participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the action of 2-Bromo-4-isopropylphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various chemical syntheses .

Action Environment

The action, efficacy, and stability of 2-Bromo-4-isopropylphenylboronic acid can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Furthermore, certain boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are known to decompose in air , indicating that the stability of this compound can be affected by exposure to air.

将来の方向性

Boronic acids, including 2-Bromo-4-isopropylphenylboronic acid, are increasingly being used in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of 2-Bromo-4-isopropylphenylboronic acid could be in these areas.

生化学分析

Biochemical Properties

2-Bromo-4-isopropylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 2-Bromo-4-isopropylphenylboronic acid with palladium catalysts and halides to form biaryl compounds . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts. The nature of these interactions involves the coordination of the boronic acid group with the palladium center, enabling the transmetalation step crucial for the coupling reaction .

Cellular Effects

2-Bromo-4-isopropylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with biomolecules allows it to modulate cellular functions. For instance, phenylboronic acids, including 2-Bromo-4-isopropylphenylboronic acid, can bind to cell surface glycoproteins and polysaccharides, affecting cell signaling and membrane dynamics . This interaction can lead to changes in gene expression and metabolic pathways, ultimately influencing cell function and behavior.

Molecular Mechanism

The molecular mechanism of 2-Bromo-4-isopropylphenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming cyclic boronate esters . This interaction is essential for its role in Suzuki-Miyaura coupling, where the boronic acid group coordinates with palladium catalysts to facilitate the transmetalation step. Additionally, 2-Bromo-4-isopropylphenylboronic acid can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity and affecting downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-isopropylphenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that 2-Bromo-4-isopropylphenylboronic acid can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 2-Bromo-4-isopropylphenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

2-Bromo-4-isopropylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as those in the glycolytic and tricarboxylic acid cycles . These interactions can lead to changes in metabolite levels and overall metabolic activity, affecting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-isopropylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s boronic acid group allows it to bind to specific transporters, facilitating its uptake and distribution across cellular membranes . This transport mechanism ensures that 2-Bromo-4-isopropylphenylboronic acid reaches its target sites within cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Bromo-4-isopropylphenylboronic acid is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can modulate the activity of localized enzymes and proteins . This targeted localization is essential for the compound’s function, as it ensures that it reaches the appropriate sites of action within the cell .

特性

IUPAC Name |

(2-bromo-4-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIZUUXYLXRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(C)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230645 | |

| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096338-86-0 | |

| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

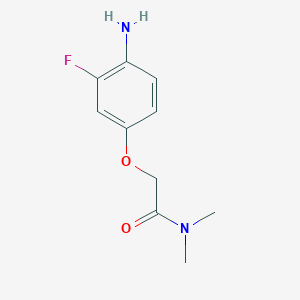

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B1373750.png)

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)

![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

![7-Bromopyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1373764.png)